N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide
Description
This compound is a benzamide derivative featuring two trifluoromethyl (-CF₃) groups, a cyano (-CN) substituent, and a sulfonyl (-SO₂-) linkage. The cyano group at the 3-position of the phenyl ring introduces strong electron-withdrawing properties, which may influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6N2O3S/c23-21(24,25)15-4-1-3-13(9-15)20(31)30-17-7-8-19(14(10-17)12-29)34(32,33)18-6-2-5-16(11-18)22(26,27)28/h1-11H,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVVATOVKBNZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyano intermediate:
Introduction of the trifluoromethyl group: This step is achieved through trifluoromethylation, which can be performed using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Sulfonylation: The sulfonyl group is introduced via a sulfonylation reaction using sulfonyl chlorides under basic conditions.
Coupling reactions: The final step involves coupling the intermediate compounds through reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and sulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The cyano group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared with structurally related analogs to highlight key differences in substituents, physicochemical properties, and biological activity.
Table 1: Structural Comparison
Key Findings from Comparative Analysis
Sulfonyl vs. Sulfonyl-containing compounds (e.g., Bicalutamide) demonstrate therapeutic activity, suggesting the target compound may share similar pharmacological pathways .
Trifluoromethyl Substituents: Dual trifluoromethyl groups enhance metabolic stability and membrane permeability compared to mono-CF₃ analogs (e.g., CAS 320421-56-5) .
Cyano Group Impact: The cyano group at the 3-position may stabilize aromatic stacking interactions, a feature absent in methyl-substituted analogs .
The target compound’s additional CF₃ group could modulate receptor affinity or selectivity .
Biological Activity
N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as a derivative of Bicalutamide, is a compound of significant interest due to its biological activity primarily as an androgen receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C18H14F4N2O3S
- Molecular Weight : 414.37 g/mol
- CAS Number : 477866-91-4
- IUPAC Name : this compound
This compound acts primarily by binding to androgen receptors (AR), inhibiting their activation. This mechanism is crucial in conditions where androgen signaling contributes to disease progression, such as prostate cancer.
Antiandrogenic Effects
The compound exhibits potent antiandrogenic properties. In studies, it has been shown to effectively inhibit the proliferation of androgen-dependent cancer cells. The binding affinity to the androgen receptor is characterized by an inhibitory constant (IC50) in the range of nanomolar concentrations, indicating strong activity against the receptor .
In Vivo Studies
In animal models, specifically male rats, the compound demonstrated significant effects on hormonal levels and tissue morphology:
- Hormonal Suppression : Treatment with this compound led to a decrease in serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH), crucial for male reproductive function .
- Tissue Selectivity : The compound showed biphasic effects on androgenic tissues, reducing prostate size while increasing muscle mass in treated rats. Notably, it suppressed spermatogenesis with no observed pregnancies during treatment periods .
Comparative Efficacy
To provide a clearer understanding of its biological activity compared to other compounds, a summary table is presented below:
| Compound Name | IC50 (nM) | Primary Action | Notes |
|---|---|---|---|
| This compound | 190 | Androgen receptor antagonist | Effective in reducing prostate size and spermatogenesis |
| Bicalutamide | 190 | Androgen receptor antagonist | Established anti-cancer agent with peripheral selectivity |
| S-23 | 1.7 | Selective androgen receptor modulator | Promising for male contraception with reversible effects |
Case Studies and Research Findings
- Study on Male Contraception : A pivotal study highlighted the effectiveness of this compound in combination with estradiol benzoate (EB). The results indicated that this combination resulted in complete infertility in treated rats, which was reversible after cessation of treatment .
- Impact on Body Composition : Another study reported that treatment led to increased bone mineral density and lean mass while reducing fat mass, showcasing its potential for therapeutic applications beyond cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
